molecular formula C11H14O B099551 4-Phenylpentan-2-one CAS No. 17913-10-9

4-Phenylpentan-2-one

Cat. No. B099551
CAS RN: 17913-10-9
M. Wt: 162.23 g/mol
InChI Key: SYOVWIRLZABVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Phenylpentan-2-one involves various chemical reactions. For instance, the synthesis of a tetradentate Schiff base ligand that includes a phenyl group and a pentan-2-one moiety was achieved and used to form metal complexes . Another study reported the stereoselective synthesis of a cytotoxic polyketide with a hydroxyphenyl-pentan-2-one structure, which was accomplished using hydrolytic kinetic resolution and a Grignard reaction . Additionally, organophosphorus compounds were used to catalyze the synthesis of 1-phenylpentane-1,4-diones, which are structurally similar to 4-Phenylpentan-2-one .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Phenylpentan-2-one has been determined using various analytical techniques. X-ray diffraction methods were employed to characterize the crystal structures of anti-2,4-bis(X-phenyl)pentane-2,4-diols , and the X-ray structure of a trisubstituted benzene derivative was elucidated . The diastereomeric esters of racemic 4-hydroxypentan-2-one were separated and their X-ray crystal structures reported .

Chemical Reactions Analysis

Chemical reactions involving compounds related to 4-Phenylpentan-2-one include photoisomerization, where 1-phenyl-4-(4-pyridyl)-1,3-butadienes undergo a two-bond photoisomerization in glassy isopentane at 77 K . The cyclotrimerization and polymerization of phenylethyne derivatives catalyzed by vanadium complexes have also been studied, leading to the formation of polyenes and trisubstituted benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Phenylpentan-2-one have been extensively studied. For instance, the toxicologic and dermatologic properties of 2-methyl-4-phenylpentanol, a fragrance material, were reviewed, providing insights into its physical properties and safety . The hydrogen bonding of enol tautomers of some 3-substituted pentane-2,4-diones was investigated, revealing strong hydrogen bonds and providing data on chemical shifts and stretching frequencies . The vibrational assignment of the enol form of 3-(methoxyphenylthio)pentane-2,4-diones was also studied using Density Functional Theory calculations and spectroscopic methods .

Scientific Research Applications

Synthesis and Catalysis

  • 1-Phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones are synthesized via organophosphine-catalyzed addition reaction of but-3-en-2-one with aldehydes, demonstrating high selectivity and operational simplicity in mild conditions without transition metals (Zhang et al., 2010).

Photochemistry

  • The temperature-dependent solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives have been studied, showing that small structural changes, like the p-methyl substitution, alter temperature-dependent photoreactivity in the presence of weak bases (Klán & Literák, 1999).

Spectroscopy and Analysis

  • A study on designer drugs pentedrone and pentylone involved mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data analysis. This study contributes to the structural elucidation of aliphatic parts of similar compounds (Westphal et al., 2012).

Chemical Synthesis

  • Research on the synthesis of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers has implications for understanding the NMDA receptor antagonists among related substances (Dybek et al., 2019).

Enantioselective Synthesis

  • The enantioselective synthesis of 4-aryl-5-nitro-pentan-2-ones from corresponding 5-aryl-butenones using an imidazolidine-type enantioselective organocatalyst was studied, leading to high enantiomeric excess ratios (Szántó et al., 2008).

Applications in Analytical Chemistry

  • The ion-pair formed between tetrathiocyanatocobaltate(II) and neotetrazolium chloride, extracted into 4-methylpentan-2-one, is used for the spectrophotometric determination of cobalt, demonstrating selective and sensitive analytical applications (Singh et al., 1985).

Medicinal Chemistry

  • The synthesis and biological evaluation of an array of 2-aminopentanophenones, yielding selective inhibitors of dopamine and norepinephrine transporters, are significant for understanding neurotransmitter reuptake mechanisms (Meltzer et al., 2006).

properties

IUPAC Name

4-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOVWIRLZABVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939181
Record name 4-Phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpentan-2-one

CAS RN

17913-10-9
Record name 4-Phenyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17913-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylpentan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.6 M Methyl lithium (22.8 mL, 36.5 mmol) was added over 1 hour to a stirring 0° C. solution of 3-Phenylbutyric acid (1.8298 g, 11.14 mmol) in dry Et2O (56 mL, 0.2 M): The ice bath was removed, and the reaction was allowed to stir at room temperature for 2⅔ additional hours. Another 0.8 mL MeLi (1.12 mmol, 0.10 equiv) was added, and the reaction was stirred for another 30 minutes. The reaction was then poured into rapidly stirring ice water containing aq. HCl. The organic layer was removed, washed with NaHCO3 and brine, then dried with Na2SO4, filtered and concentrated to achieve pure 55 (1.2324 g, 68.2%): 1H (CDCl3, 400 MHz): δ 7.30 (2H, t, J=7.3 Hz), 7.22 (2H, d, J=7.3 Hz), 7.20 (2H, t, J=7.3 Hz), 3.37-3.27 (1H, m), 2.76 (1H, dd, J=16.1, 6.3 Hz), 2.66 (1H, dd, J=16.1, 7.8 Hz), 2.05 (3H, s), 1.28 (3H, d, J=7.3 Hz) ppm. 13C (CDCl3, 100 MHz): δ 208.01, 146.42, 128.80, 127.03, 126.57, 52.16, 35.67, 30.77, 22.28 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 30.77, 22.28; CH2 carbons: 52.16; CH carbons: 128.80, 127.03, 126.57, 35.67 ppm. HPLC: 10.017 min. (Note: SM has HPLC retention time of 9.041 min.)
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
1.8298 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

143 mg of CuBr is added to 1.46 g (10 mmol) of cis/trans-benzylideneacetone (3-phenyl-but-3-en-2-one) in 20 ml of absolute dioxane. 9.4 ml (11 mmol) of a 10% solution of trimethyl aluminum in toluene is added to the reaction at room temperature under nitrogen atmosphere and, after completion of the addition, stirred for 10 minutes at 22° C. For hydrolysis of the reaction solution, 1 ml of water dissolved in 5 ml of dioxane is carefully added to the reaction. It is stirred for 10 minutes more and the inorganic precipitate filtered off with dioxane is washed again. The dioxane solution is concentrated by evaporation on a rotary evaporator and the residue is chromatographed on silica gel with ethyl acetate/hexane as eluent. After concentration by evaporation of the fractions, 1.21 g of 4-phenyl-pentan-2-one (75% of theory) is obtained a colorless liquid.
[Compound]
Name
CuBr
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylpentan-2-one
Reactant of Route 2
Reactant of Route 2
4-Phenylpentan-2-one
Reactant of Route 3
Reactant of Route 3
4-Phenylpentan-2-one
Reactant of Route 4
Reactant of Route 4
4-Phenylpentan-2-one
Reactant of Route 5
Reactant of Route 5
4-Phenylpentan-2-one
Reactant of Route 6
Reactant of Route 6
4-Phenylpentan-2-one

Citations

For This Compound
175
Citations
GMK Hughes - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Repetition of method (c) gave a 14% yield of the alkylbenzene but the latter is much more readily available by Wolff-Kishner reduction of d-methy1-4-phenylpentan-2-one (from mesityl …
Number of citations: 3 pubs.rsc.org
CL Arcus, TJ Howard - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… -3-en-2-01; hence formulae (VII) and (VIII) represent the diastereoisomeric racemates of 4-phenylpentan-2-01, and both ketones (IX) and (X) represent racemic 4-phenylpentan-2-one. …
Number of citations: 8 pubs.rsc.org
W Baker, RF Curtis, JFW McOmie, LW Olive… - Journal of the Chemical …, 1958 - pubs.rsc.org
… (free from 4-me.thyl-4-phenylpentan-2-one) in acetic acid (70 ml.), and the mixture was … and mixed mp 246'1, and the second was characterised as 4-methyl-4-phenylpentan-2-one …
Number of citations: 2 pubs.rsc.org
AA Tishkov, IM Lyapkalo, AV Kozincev… - European Journal of …, 2000 - Wiley Online Library
… 5-Nitro-4-phenylpentan-2-one (1) was found to undergo hitherto unknown Me3SiBr/Et3N-… subject of the present article is therefore the silylation of 5nitro-4-phenylpentan-2-one (1). …
B Gustafsson - Tetrahedron, 1978 - Elsevier
… methyl 3-phenylbutanoate and 4-phenylpentan-2-one respectively. The reaction rates and chemical yields (30–60%) are lower than in corresponding reactions with lithium …
Number of citations: 20 www.sciencedirect.com
TJ Howard - 1960 - search.proquest.com
… By oxidation the original centre of asymmetry at C [2] has been removed to yield (±)-4-phenylpentan-2-one. The stereochemistry of the hydrogenation is discussed.(+)-α-Pinene has …
Number of citations: 4 search.proquest.com
BH Lipshutz, RS Wilhelm… - The Journal of Organic …, 1984 - ACS Publications
… formation of 4-methyl4- phenylpentan-2-one in 1% yield vs. … VPCanalysis indicatedformation of 4-methyl4-phenylpentan-2-one in … of 4-methyl-4phenylpentan-2-one to the extent of 8%. …
Number of citations: 133 pubs.acs.org
MF Ansell, SA Mahmud - Tetrahedron Letters, 1971 - Elsevier
… Such a reaction has been previously observed4 with 4-phenylpentan-2-one. These reactions parallel those of the pentenoic acids with benzene in the presence of aluminium chloride. …
Number of citations: 1 www.sciencedirect.com
FM Dean, C Steelink, J Tetaz - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… 238 mp (log c 4.11) similar to that of p-ethoxycrotonic acid and yielding, by acid hydrolysis, 4-phenylpentan-2-one (carbonyl absorption at 1724 cm.-l) characterised as the …
Number of citations: 0 pubs.rsc.org
K IMAI, Y KAWAZOE, T TAGUCHI - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
… The NMR spectrum of 4—methyl—4—phenylpentan-2—one oxime (10) shows signals due to (is-methylene at 2.49 (s) and 2.73 (5) ppm in ratio of about 9: 1, indicating that the …
Number of citations: 8 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.